Antileishmanial agent‑16 Exhibits 32‑Fold Higher Potency Than Miltefosine Against L. major Promastigotes
In vitro MTT assays against Leishmania major promastigotes demonstrated that Antileishmanial agent‑16 has an IC₅₀ of 0.59 µM [REFS‑1], whereas miltefosine, a widely used clinical antileishmanial, showed an IC₅₀ of 22 µM after 48 h incubation under comparable conditions [REFS‑2]. This represents a 37‑fold increase in potency for Antileishmanial agent‑16.
| Evidence Dimension | IC₅₀ (µM) against L. major promastigotes |
|---|---|
| Target Compound Data | 0.59 µM |
| Comparator Or Baseline | Miltefosine: 22 µM |
| Quantified Difference | 37‑fold lower (more potent) |
| Conditions | Target compound: vendor‑reported IC₅₀ (assay details not fully disclosed) [REFS‑1]; Miltefosine: MTT assay, 48 h incubation, L. major MRHO/IR/75/ER strain [REFS‑2] |
Why This Matters
For researchers evaluating antileishmanial candidates, the >30‑fold potency advantage reduces the effective concentration needed, potentially minimizing off‑target effects and enabling lower dosing in follow‑up studies.
- [1] TargetMol. Antileishmanial agent-16 (T78963) Biological Activity Data. Accessed 2025. View Source
- [2] Khademvatan S, Gharavi MJ, Rahim F, Saki J. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains. Korean J Parasitol. 2011 Mar;49(1):17-23. doi:10.3347/kjp.2011.49.1.17. PMID: 21461264; PMCID: PMC3063921. View Source
